molecular formula C17H20N2S B4287404 1-Benzyl-3-(3-phenylpropyl)thiourea

1-Benzyl-3-(3-phenylpropyl)thiourea

Cat. No.: B4287404
M. Wt: 284.4 g/mol
InChI Key: JILFWKMHJYDGCW-UHFFFAOYSA-N
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Description

N-benzyl-N’-(3-phenylpropyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N’-(3-phenylpropyl)thiourea can be synthesized through the reaction of benzylamine with 3-phenylpropyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under mild conditions. The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

Industrial production of thioureas, including N-benzyl-N’-(3-phenylpropyl)thiourea, often involves the use of isocyanates and amines in the presence of a catalyst. The process is designed to be efficient and scalable, with considerations for yield optimization and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(3-phenylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.

    Reduction: Thioureas can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides can react with thioureas under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(3-phenylpropyl)thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in these interactions, often forming strong hydrogen bonds with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(1,3-thiazol-2-yl)thiourea
  • N-benzyl-N’-(2-pyridinyl)thiourea
  • N-benzyl-N’-(phenyl(phenylimino)methyl)thiourea

Uniqueness

N-benzyl-N’-(3-phenylpropyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl and phenylpropyl groups provide a combination of hydrophobic and hydrophilic characteristics, enhancing its interaction with various molecular targets.

Properties

IUPAC Name

1-benzyl-3-(3-phenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c20-17(19-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILFWKMHJYDGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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